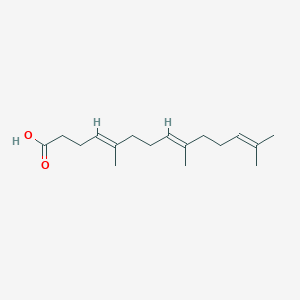
(4E,8E)-5,9,13-Trimethyl-4,8,12-tetradecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes multiple double bonds and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid typically involves the use of specific starting materials and reagents. One common method involves the use of geranyl acetate as a precursor. The synthesis process includes several steps, such as hydrolysis, oxidation, and esterification, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often include the use of catalysts and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: This compound shares a similar structure but has fewer carbon atoms and double bonds.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another related compound with similar functional groups but different chain length and hydroxylation
Uniqueness
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
6040-06-8 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
Clave InChI |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Sinónimos |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















